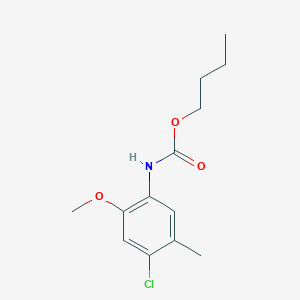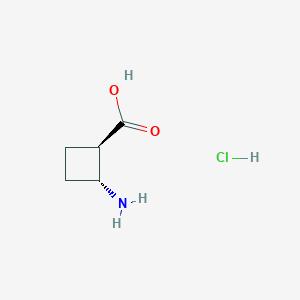
Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (4-chloro-2-methoxy-5-methylphenyl)carbamate is a chemical compound that belongs to the class of phenylcarbamates. These compounds are known for their biological activity and are often studied for their inhibitory effects on enzymes such as cholinesterases. Phenylcarbamates can have various substituents that affect their activity and properties.
Synthesis Analysis
The synthesis of related phenylcarbamates often involves multiple steps, including acylation, nucleophilic substitution, and reduction. For instance, the synthesis of a similar compound, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, was achieved through a three-step process starting from commercially available 4-fluoro-2methoxy-5nitroaniline. The total yield of this process was reported to be 81% . Although the exact synthesis of this compound is not detailed, it is likely to follow a similar pathway with specific modifications to introduce the desired substituents.
Molecular Structure Analysis
The molecular structure of phenylcarbamates is characterized by the presence of a phenyl group linked to a carbamate moiety. Substituents on the phenyl ring, such as chloro, methoxy, and methyl groups, can significantly influence the molecular interactions and stability of the compound. The exact molecular structure analysis of this compound is not provided, but techniques such as mass spectrometry (MS) and nuclear magnetic resonance (1HNMR) are typically used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
Phenylcarbamates can participate in various chemical reactions, primarily as inhibitors of cholinesterase enzymes. The inhibitory effect is influenced by the nature of the substituents on the phenyl ring. For example, 3-[(ethoxycarbonyl)amino]phenyl (4-chloro-phenyl)carbamate was found to be an effective inhibitor for butyrylcholinesterase under certain conditions . The chemical reactivity of this compound in such enzymatic reactions would depend on its specific structure and the presence of the enzyme, whether in solution or immobilized on an electrode surface.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylcarbamates, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like chloro, methoxy, and methyl groups can affect these properties. The electrochemical behavior of these compounds can be studied using electrochemical sensors, which can provide insights into their interaction with enzymes and their inhibitory potency. Michaelis constants and maximum reaction rates can be calculated to assess their effectiveness as enzyme inhibitors . The specific properties of this compound would need to be studied in detail to provide a comprehensive analysis.
Applications De Recherche Scientifique
Chiral Isomers and Biological Activity
Research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate has highlighted the significance of stereochemistry in biological activity. The S- and R-isomers of synthesized compounds demonstrated varied potency in biological systems, underscoring the importance of chiral synthesis in the development of pharmaceuticals and antimitotic agents (Temple & Rener, 1992).
Directed Lithiation and Functionalization
The study on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-methoxyphenyl)ethyl]carbamate explores a method for the functionalization of compounds, which is critical for creating pharmacologically active molecules or intermediates in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Metabolism of Chloroacetamide Herbicides
Research into the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicological profiles of carbamate compounds. These studies contribute to understanding the environmental and health impacts of widely used agricultural chemicals (Coleman et al., 2000).
Insecticide Metabolism
The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes has been studied to understand the biochemical transformation and potential resistance mechanisms. Such studies are pivotal for designing more effective and safer insecticides (Douch & Smith, 1971).
Antibacterial Properties
Investigations into the antibacterial properties of biphenyls from Rhynchosia suaveolens, including compounds with methoxy and methyl groups, contribute to the search for new antibacterial agents. This research demonstrates the potential of phenyl carbamates in the development of novel antibiotics (Khan & Shoeb, 1984).
Mécanisme D'action
Target of Action
The primary targets of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to be the benzylic positions in organic compounds . These positions are particularly reactive due to their resonance stabilization, which allows for various types of reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate interacts with its targets through a series of chemical reactions. For instance, it can participate in free radical reactions, where a hydrogen atom is removed from the benzylic position, resulting in a resonance-stabilized radical . This radical can then undergo further reactions, such as substitution with other groups .
Biochemical Pathways
The biochemical pathways affected by Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate are likely to involve the formation and rearrangement of carbon-carbon bonds. For example, it may participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds . This reaction involves the transmetalation of organoboron reagents, which could be influenced by the presence of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate .
Result of Action
The molecular and cellular effects of Butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate’s action would depend on the specific reactions it participates in. For instance, if it undergoes Suzuki–Miyaura cross-coupling, it could contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
butyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-4-5-6-18-13(16)15-11-7-9(2)10(14)8-12(11)17-3/h7-8H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCPWSKVADGVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2545450.png)

![2-[Cyano(3,4-dimethoxyphenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2545452.png)
![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2545456.png)
![6-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2545457.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1,3-benzothiazole](/img/structure/B2545458.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2545460.png)
![(1R,8S,9S,10S)-10-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2545461.png)


![N-[3-(morpholin-4-yl)propyl]-2-nitroaniline](/img/structure/B2545466.png)
![1-(2-Methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-b]azepin-4-yl)prop-2-en-1-one](/img/structure/B2545468.png)
![3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2545469.png)
